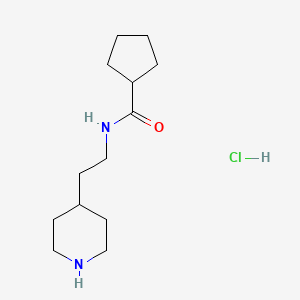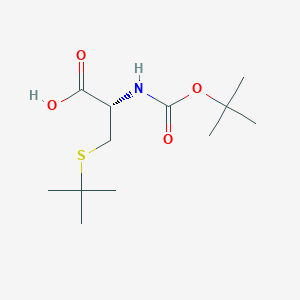![molecular formula C16H20N2O3 B1372556 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid CAS No. 1021141-89-8](/img/structure/B1372556.png)
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid
Descripción general
Descripción
“2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid” is an organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.35 . It is a derivative compound of indole-3-acetic acid, which is one of the most important plant hormones. The compound is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid" . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid and its derivatives have been extensively studied for their synthesis and chemical properties. Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, showcasing their strong elongation activity in plant biology, particularly in Avena coleoptiles, and their ability to induce root formation in plants (Katayama, 2000). Similarly, research by Ilić et al. (1997) focused on the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, which are crucial in understanding plant growth and development (Ilić et al., 1997).
Biological Activities
A study by Rubab et al. (2017) explored the synthesis of 2-(1H-Indol-3-yl)acetohydrazides, which demonstrated notable antibacterial activities and moderate anti-enzymatic potential, suggesting their use in treating inflammatory ailments (Rubab et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, compounds like 2-(1H-Indol-3-yl)acetic acid have been used as precursors or intermediates in the synthesis of various drugs. For instance, Arvanitis et al. (1998) described the enantioselective synthesis of amino acid derivatives, indicating potential applications in pharmaceuticals (Arvanitis et al., 1998).
Material Science
In the field of material science, Nesvadba et al. (2001) reported a novel cyclodimerization reaction of a compound similar to 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid, highlighting its potential in synthesizing new materials (Nesvadba et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
The primary targets of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid are currently unknown
Mode of Action
Given its structural similarity to other indole derivatives, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Propiedades
IUPAC Name |
2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-11(8-15(20)21)12-6-4-5-7-13(12)18/h4-7,9H,8,10H2,1-3H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGZTDAGJUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





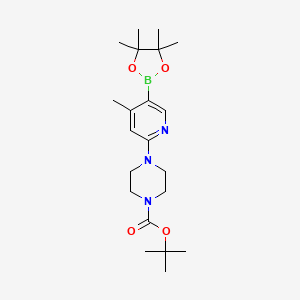
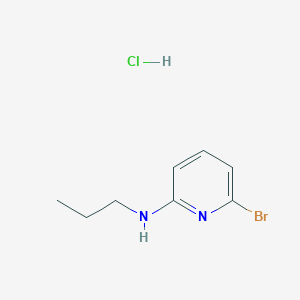
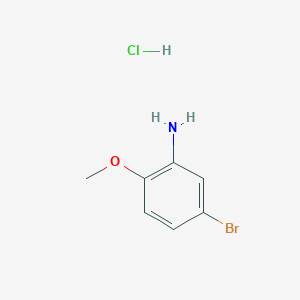


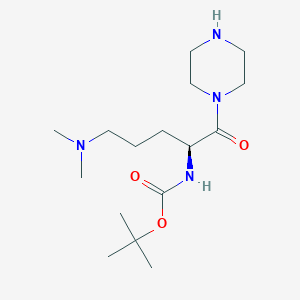
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)
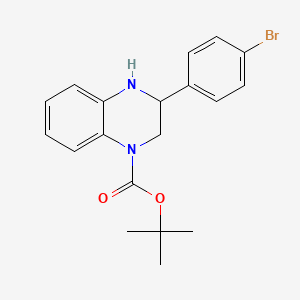
![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)

